molecular formula C12H13NO3 B8195267 (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid

(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid

Cat. No.: B8195267
M. Wt: 219.24 g/mol
InChI Key: KOISFQPSDTYGKX-JTQLQIEISA-N
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Description

(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid is a chiral compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of an isoindolinone core structure, which is a bicyclic system containing a lactam ring fused to a benzene ring. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form. Isoindolinone derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of an appropriate precursor, such as an o-nitrostyrene derivative, using a reducing agent like titanium(III) chloride in aqueous solution at ambient temperature . This reaction proceeds through a reductive C(sp2)–H amination mechanism, resulting in the formation of the isoindolinone ring system.

Industrial Production Methods

Industrial production of (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The key steps include the preparation of the precursor, cyclization to form the isoindolinone core, and subsequent functionalization to introduce the butanoic acid side chain. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the isoindolinone ring to other functionalized derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring or the butanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Isoindolinone derivatives have shown promise as inhibitors of enzymes and receptors involved in various biological processes.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid can be used in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of (S)-2-(1-Oxoisoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the isoindolinone derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid is unique due to its specific (S)-configuration and the presence of the butanoic acid side chain This configuration imparts distinct stereochemical properties and biological activities compared to other isoindolinone derivatives

Properties

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-10(12(15)16)13-7-8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7H2,1H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOISFQPSDTYGKX-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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